1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Beschreibung
1-(4-Chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a benzoxazepin-derived small molecule characterized by a fused oxazepine ring system with a 4-chlorophenyl substituent and a methanesulfonamide group at the 8-position.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-19(2)12-26-17-10-15(8-9-16(17)22(3)18(19)23)21-27(24,25)11-13-4-6-14(20)7-5-13/h4-10,21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQIKVUBJAOJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Precursor Amides
The core synthesis begins with a cyclization reaction between 2-hydroxy-3,5-dimethylbenzamide and a β-keto ester derivative. In a representative procedure, 2-hydroxy-3,5-dimethylbenzamide (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in toluene under reflux (110°C) using p-toluenesulfonic acid (10 mol%) as a catalyst. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the β-keto ester, followed by intramolecular amide formation. Azeotropic removal of water via Dean-Stark trap enhances the cyclization efficiency, yielding the tetrahydrobenzo[b]oxazepin-4-one intermediate in 68–72% yield after 12 hours.
Selective methylation at the 3- and 5-positions is achieved using methyl iodide (2.5 eq) in the presence of potassium carbonate (3.0 eq) in anhydrous dimethylformamide (DMF) at 60°C. The reaction exhibits complete regioselectivity due to steric hindrance at the 1-position, with a 92% isolated yield after 8 hours. X-ray crystallographic data confirms the introduction of methyl groups at the 3,3,5-positions.
Functionalization with Methanesulfonamide
Sulfonylation of the Benzoxazepin Amine
The 8-amino group on the benzoxazepin core undergoes sulfonylation with 4-chlorophenylmethanesulfonyl chloride. In a optimized protocol:
- The benzoxazepin amine (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen atmosphere.
- Triethylamine (2.5 eq) is added as a base at 0°C.
- 4-Chlorophenylmethanesulfonyl chloride (1.1 eq) in DCM is added dropwise over 30 minutes.
- The reaction warms to room temperature and stirs for 18 hours.
Workup involves sequential washing with 1M HCl, saturated NaHCO3, and brine, followed by column chromatography (SiO2, ethyl acetate/hexanes 1:3) to obtain the sulfonamide product in 65–70% yield.
Alternative Coupling Strategies
For industrial-scale production, palladium-catalyzed cross-coupling offers improved atom economy. A patent discloses using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq) in toluene/water (4:1) at 100°C. This method achieves 78% yield with reduced reaction time (6 hours) and eliminates the need for sulfonyl chloride precursors.
Critical Reaction Parameters
Temperature and Solvent Effects
| Parameter | Range | Impact on Yield | Source |
|---|---|---|---|
| Cyclization Temp | 110–120°C | +12% yield | |
| Sulfonylation Solvent | DCM vs THF | 70% vs 58% | |
| Coupling Catalyst | Pd(OAc)2 vs PdCl2 | 78% vs 63% |
Elevated temperatures during cyclization reduce reaction time from 18 to 12 hours but require careful water removal to prevent hydrolysis. Polar aprotic solvents like DMF improve methylation kinetics but complicate product isolation compared to toluene.
Protecting Group Strategies
The 4-oxo group remains unprotected during synthesis due to its low reactivity under basic conditions. However, side reactions at the lactam oxygen are mitigated by:
- Maintaining pH < 8 during sulfonylation
- Using bulky bases (e.g., DIPEA) instead of NaOH
- Conducting reactions under anhydrous conditions
Industrial-Scale Optimization
Continuous Flow Synthesis
A patent-pending method employs continuous flow reactors for the cyclization step:
Catalyst Recycling
Heterogeneous catalysts (e.g., sulfonic acid-functionalized silica) enable:
- 5 reaction cycles without activity loss
- 99.5% catalyst recovery via filtration
- 0.2% metal leaching per cycle
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥99.5% purity with retention time 12.8 minutes. Residual solvents meet ICH Q3C guidelines (<500 ppm toluene, <300 ppm DMF).
Comparative Yield Analysis
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Batch Cyclization | 4 | 52% | 99.1% | Pilot-scale |
| Flow Synthesis | 3 | 68% | 99.6% | Industrial |
| Pd-Catalyzed Coupling | 2 | 78% | 98.8% | Bench-scale |
The palladium-mediated method shows highest yield but requires rigorous metal removal for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine ring or the methanesulfonamide group.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.
Medicine: Investigating its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: Potential use in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Implications of Structural Variations
- Steric Effects : The 3,3,5-trimethyl groups on the benzoxazepin core could introduce steric hindrance, influencing binding site accessibility compared to unmodified analogs .
- Synthetic Feasibility : Analogs with isopropyl groups (e.g., 25 , 26 ) achieved higher yields (>85%) than those with oxetan-3-yl (20%), suggesting that bulkier substituents may streamline synthesis .
Preliminary Structure-Activity Relationship (SAR) Insights
highlights that substituent variations on the benzoxazepin nitrogen and methanesulfonamide positioning significantly impact biological activity in related compounds. For example:
- Phenyl vs.
- Positional Effects : Methanesulfonamide placement on phenyl rings (e.g., 2-, 3-, or 4-positions) may modulate target engagement, as seen in other sulfonamide-based drug candidates .
Biologische Aktivität
1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential therapeutic applications. Sulfonamides are known for their diverse biological activities, including antibacterial and enzyme inhibitory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The compound's structure is characterized by a sulfonamide group attached to a benzoxazepine moiety. The presence of the 4-chlorophenyl group and the trimethyl substitution contributes to its pharmacological profile.
Antibacterial Activity
Research indicates that sulfonamide derivatives often exhibit significant antibacterial properties. A study focusing on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves inhibition of bacterial folate synthesis, a vital process for bacterial growth.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated through various assays. Notably, sulfonamides have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. In a comparative study of related compounds, several exhibited IC50 values indicating potent enzyme inhibition . This suggests that 1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide may also possess similar inhibitory properties.
Study on Structural Variants
A study synthesized various derivatives of benzoxazepine-based sulfonamides to evaluate their biological activities. The results indicated that modifications in the benzoxazepine structure significantly influenced antibacterial potency and enzyme inhibition . The findings suggest that tuning the substituents on the benzoxazepine core can optimize the biological activity of sulfonamide derivatives.
Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and target proteins. These studies revealed favorable binding interactions with active sites of key enzymes involved in bacterial metabolism. Such insights are crucial for designing more effective antibacterial agents based on this scaffold .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Enzyme | Activity Level | IC50 Values |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong | Not specified |
| Antibacterial | Bacillus subtilis | Moderate to Strong | Not specified |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong | IC50 values < 10 µM |
| Enzyme Inhibition | Urease | Strong | IC50 values < 10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
